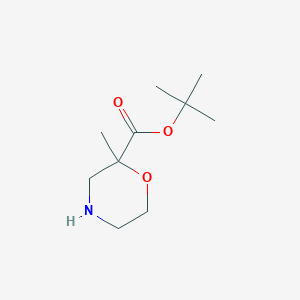

tert-Butyl 2-methylmorpholine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-methylmorpholine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(4)7-11-5-6-13-10/h11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWCUCLTUUFZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-methylmorpholine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the tert-butyl chloroformate acting as a protecting group for the amine functionality of the morpholine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methylmorpholine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-methylmorpholine-2-carboxylate is utilized in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the morpholine ring can participate in hydrogen bonding and other interactions. These properties make the compound useful in modulating biological pathways and studying enzyme kinetics.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between tert-Butyl 2-methylmorpholine-2-carboxylate and its analogs:

Impact of Substituents on Properties

Methyl vs. Aminomethyl Groups: The methyl group in the target compound enhances hydrophobicity, making it suitable for non-polar reaction environments. In contrast, the aminomethyl substituent in 185692-04-0 introduces a primary amine, increasing polarity and enabling participation in nucleophilic reactions or hydrogen bonding .

Hydroxyethyl vs. Methyl :

- The hydroxyethyl group in 136992-21-7 introduces a hydroxyl moiety, significantly improving water solubility compared to the methyl analog. This property is advantageous in aqueous-phase reactions or biological assays .

Diphenyl and Oxo Modifications :

- The diphenyl and oxo groups in 112741-49-8 create a rigid, aromatic structure with chiral centers, making it valuable in asymmetric catalysis. Its higher molecular weight (353.42 g/mol) and steric bulk influence its reactivity and selectivity in stereospecific transformations .

Biological Activity

tert-Butyl 2-methylmorpholine-2-carboxylate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its structural features and functional groups contribute to its biological activity, making it a valuable compound for research and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a morpholine ring, and a carboxylate functional group. This unique structure facilitates interactions with biological targets, including enzymes and receptors.

Chemical Formula : CHN\O

Molecular Weight : 185.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to modulate enzyme activity, particularly in biochemical assays aimed at studying enzyme mechanisms. The tert-butyl group enhances binding affinity, while the morpholine ring can engage in hydrogen bonding, affecting the enzyme's catalytic efficiency.

- Biochemical Probes : It serves as a probe in various biochemical assays, allowing researchers to investigate enzyme kinetics and metabolic pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Enzyme Mechanism Study | Used to investigate enzyme kinetics and mechanisms in biochemical assays. |

| Drug Development | Explored as a precursor in the synthesis of pharmaceutical compounds due to its structural versatility. |

| Specialty Chemicals | Employed in the production of agrochemicals and polymers, showcasing its industrial relevance. |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Enzyme Inhibition Studies : In experiments designed to assess the compound's inhibitory effects on various enzymes, it was found to exhibit significant inhibition rates. For instance, when tested against purine nucleoside phosphorylase (PNP), it demonstrated low nanomolar IC values, indicating potent inhibitory activity .

- Selectivity Profiling : The selectivity of this compound for specific enzymes has been examined. It showed over 60-fold selectivity for Mycobacterium tuberculosis PNP compared to human PNP, highlighting its potential for targeted therapeutic applications without affecting human enzymes adversely .

- Crystallographic Studies : Detailed crystallography studies provided insights into the binding modes of the compound with target enzymes, revealing how structural modifications could enhance potency and selectivity .

Q & A

Basic: What are the common synthetic routes for tert-Butyl 2-methylmorpholine-2-carboxylate, and how can intermediates be characterized?

Answer:

The synthesis typically involves carbamate protection of a morpholine precursor. For example, tert-butyl carbamate intermediates are generated via reactions with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane). Key intermediates, such as tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate derivatives, are characterized using NMR and NMR to confirm regioselectivity and purity. Single-crystal X-ray diffraction (e.g., SHELXL refinement ) is critical for resolving stereochemistry in chiral analogs .

Basic: What purification methods are recommended for this compound to ensure high yield and purity?

Answer:

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) to separate stereoisomers or byproducts. Recrystallization from solvents like dichloromethane/hexane is effective for crystalline intermediates. For heat-sensitive derivatives, low-temperature storage (-20°C) in airtight containers prevents decomposition . Purity is validated via HPLC (C18 columns, acetonitrile/water mobile phase) and mass spectrometry.

Advanced: How can dynamic NMR spectroscopy and DFT calculations be applied to study the conformational dynamics of this compound?

Answer:

Dynamic NMR at low temperatures (e.g., 200–298 K) can capture slow conformational exchanges, such as axial/equatorial tert-butyl group flipping in six-membered rings. For example, in saturated triazinanes, axial tert-butyl conformers are stabilized in the solid state but equilibrate in solution. DFT calculations (B3LYP/6-31G* level) with explicit solvent models (e.g., COSMO) reconcile discrepancies between experimental and gas-phase computational results, revealing solvent effects on conformational stability .

Advanced: What experimental design strategies are effective in optimizing reaction conditions for synthesizing tert-Butyl derivatives?

Answer:

Factorial design (e.g., 2 designs) identifies critical variables (e.g., catalyst loading, temperature, solvent polarity). For epoxidation of tert-butyl hydroperoxide (TBHP) derivatives, optimal conditions (e.g., 60°C, 1,2-dichloroethane, Mo(CO) catalyst) maximize substrate conversion while minimizing side reactions. Statistical analysis (ANOVA) quantifies factor interactions, enabling robust process scaling .

Advanced: How to resolve contradictions in crystallographic data when determining the structure of tert-Butyl-containing compounds?

Answer:

Contradictions arise from disordered tert-butyl groups or twinning. SHELXD (dual-space direct methods) and Olex2 integration improve phase determination in low-symmetry space groups. For high-resolution data, SHELXL refinement with restraints on anisotropic displacement parameters (ADPs) resolves disorder. When twinning occurs (e.g., pseudo-merohedral twinning), the HKLF5 format in SHELXL refines twin laws and partitions intensities .

Advanced: What mechanistic insights guide the regioselective functionalization of this compound?

Answer:

Regioselectivity in nucleophilic substitutions (e.g., SN2 at carbonyl carbons) is influenced by steric hindrance from the tert-butyl group. Kinetic studies (e.g., monitoring reaction progress via NMR for fluorinated analogs) reveal that bulky substituents favor attack at less hindered sites. Transition-state modeling (DFT) predicts activation barriers, guiding solvent selection (e.g., polar aprotic solvents lower ΔG) .

Basic: How to mitigate hazards associated with handling tert-Butyl derivatives in laboratory settings?

Answer:

Key precautions include:

- Storage : Inert atmosphere (argon) at -20°C to prevent peroxide formation .

- Equipment : Explosion-proof refrigerators and grounded metal containers for electrostatic discharge prevention .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

Advanced: What spectroscopic techniques differentiate isobutyl and tert-butyl groups in structural analogs?

Answer:

NMR distinguishes tert-butyl (quartet at ~27 ppm for CH, singlet at ~35 ppm for quaternary C) from isobutyl (split signals for CH and CH). IR spectroscopy identifies tert-butyl C-H stretches (1365–1385 cm) absent in isobutyl derivatives. Mass spectrometry (HRMS) confirms molecular ion clusters matching exact masses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.